molecular formula C7H17N3 B1266140 3-(Piperazin-1-yl)propan-1-amine CAS No. 34885-02-4

3-(Piperazin-1-yl)propan-1-amine

Cat. No. B1266140
CAS RN: 34885-02-4
M. Wt: 143.23 g/mol
InChI Key: UVLSCMIEPPWCHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-(Piperazin-1-yl)propan-1-amine" involves various chemical routes and starting materials. For instance, a method was reported for synthesizing 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea starting from 2,3-bis(tetradecyloxy)propan-1-amine. This compound was characterized using 1H-NMR, 13C-NMR, and ESI/MS analysis (Grijalvo, Nuñez, & Eritja, 2015). Another synthetic route involves the transformation of 2-acetylfuran through Claisen Schmidt condensation, followed by cyclization and Mannich’s reaction, yielding novel derivatives incorporating the piperazine moiety (Kumar et al., 2017).

Molecular Structure Analysis

Molecular structure investigations often involve various spectroscopic methods. For example, the structure of N1-(indan-5-yl)amidrazones incorporating piperazines was supported by IR, 1H NMR, 13C NMR, high-resolution MS spectral data, and single-crystal X-ray crystallography for specific compounds (Daldoom et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of piperazine derivatives are explored through various reactions. For instance, the interaction of hydrazonoyl chloride with sec-cyclic amine in the presence of triethylamine yielded a set of N1-(indan-5-yl)amidrazones, demonstrating the versatility of piperazine in synthetic chemistry (Daldoom et al., 2020).

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystalline structures, are essential for understanding the behavior of chemical compounds. The physical properties are often inferred from the synthesis and structural characterization processes, providing insights into the compound's stability and application potential.

Chemical Properties Analysis

The chemical properties of "3-(Piperazin-1-yl)propan-1-amine" and its derivatives include their reactivity with other chemical entities, pharmacological activities, and potential as intermediates in organic synthesis. For example, the design and synthesis of novel derivatives for pharmacological evaluation indicate the broad applicability of these compounds in medicinal chemistry (Kumar et al., 2017).

Scientific Research Applications

Antifungal Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
  • Methods of Application : The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
  • Results or Outcomes : The antitumor, antibacterial, and antifungal activity of the newly synthesized compounds was evaluated .

Antibacterial Activity

  • Scientific Field : Organic Chemistry
  • Application Summary : A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized .
  • Methods of Application : The compounds were synthesized through a multi-step procedure .
  • Results or Outcomes : The synthesized compounds were screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active .

Bactericides

  • Scientific Field : Microbiology
  • Application Summary : Carbazole derivatives containing a 3-(piperazin-1-yl)propan-2-ol moiety were found to be promising skeletons to develop novel bactericides .
  • Methods of Application : The study did not provide specific methods of application .
  • Results or Outcomes : The results showed that these compounds could be used for controlling refractory microbial diseases by targeting cell membranes .

Antiviral Agents

  • Scientific Field : Virology
  • Application Summary : Piperazine derivatives, including 3-(Piperazin-1-yl)propan-1-amine, have a wide range of biological activities such as antiviral .
  • Methods of Application : The study did not provide specific methods of application .
  • Results or Outcomes : The results showed that these compounds could be used for controlling viral diseases .

Antipsychotic Agents

  • Scientific Field : Psychiatry
  • Application Summary : 3-(Piperazin-1-yl)-1,2-benzothiazole is a hybrid compound consisting of iso-thiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
  • Methods of Application : The study did not provide specific methods of application .
  • Results or Outcomes : The results showed that these compounds could be used for controlling psychiatric disorders .

Anti-HIV-1 Agents

  • Scientific Field : Immunology
  • Application Summary : Piperazine derivatives, including 3-(Piperazin-1-yl)propan-1-amine, have shown anti-HIV-1 activity .
  • Methods of Application : The study did not provide specific methods of application .
  • Results or Outcomes : The results showed that these compounds could be used for controlling HIV-1 .

Antitumor Agents

  • Scientific Field : Oncology
  • Application Summary : A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antitumor agents .
  • Methods of Application : The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
  • Results or Outcomes : The antitumor activity of the newly synthesized compounds was evaluated .

Anti-Inflammatory Agents

  • Scientific Field : Pharmacology
  • Application Summary : Certain compounds of the cinnoline series have anti-inflammatory properties .
  • Methods of Application : The study did not provide specific methods of application .
  • Results or Outcomes : The results showed that these compounds could be used for controlling inflammation .

Anesthetizing Agents

  • Scientific Field : Anesthesiology
  • Application Summary : Certain compounds of the cinnoline series exhibit anesthetizing activity .
  • Methods of Application : The study did not provide specific methods of application .
  • Results or Outcomes : The results showed that these compounds could be used for anesthetizing .

Safety And Hazards

3-(Piperazin-1-yl)propan-1-amine is associated with several hazards. It can cause severe skin burns and eye damage . Safety precautions include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

3-piperazin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3/c8-2-1-5-10-6-3-9-4-7-10/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLSCMIEPPWCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188443
Record name Piperazine-1-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperazin-1-yl)propan-1-amine

CAS RN

34885-02-4
Record name 1-Piperazinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34885-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine-1-propylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034885024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine-1-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine-1-propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
PVL Boddupally, S Hahn, C Beman, B De… - Journal of medicinal …, 2012 - ACS Publications
This G-rich region of the c-MYC promoter has been shown to form a G-quadruplex structure that acts as a silencer element for c-MYC transcriptional control. In the present work, we …
Number of citations: 115 pubs.acs.org
M Balali, M Bagherzadeh, R Nejat… - Inorganic Chemistry …, 2021 - inorgchemres.org
Palladium has been supported on 2-((3-(piperazin-1-yl) propylimino)methyl)phenol functionalized magnetite nanoparticles (denoted as Fe3O4@SiO2@L-Pd(II)). The supported Pd was …
Number of citations: 10 www.inorgchemres.org
R Boulahjar, AR Arias, R Bolteau, N Renault… - Bioorganic & Medicinal …, 2018 - Elsevier
Imidazo[1,2a]pyridines have gained much interest in the field of medicinal chemistry research. In the aim of accessing new privileged structure, we decided to design and synthesize 8-…
Number of citations: 9 www.sciencedirect.com
GE Magoulas, L Kalopetridou, A Ćirić, E Kritsi… - Bioorganic …, 2021 - Elsevier
A series of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their activity against four gram-positive and four gram-negative bacterial and eight …
Number of citations: 6 www.sciencedirect.com
ME Krummenauer, W Lopes, AWA Garcia, A Schrank… - Biomolecules, 2019 - mdpi.com
Cryptococcus neoformans is an encapsulated yeast responsible for more than 180,000 deaths per year. The standard therapeutic approach against cryptococcosis is a combination of …
Number of citations: 9 www.mdpi.com
YY Zheng, ZJ Weng, P Xie, MY Zhu, LX Xing… - European Journal of …, 2014 - Elsevier
A series of aralkyl diamine derivatives were designed, synthesized, and evaluated for their triple reuptake inhibitory abilities. Compounds 18c (5-HT, NE, DA, IC 50 = 389, 69, 238 nM), …
Number of citations: 7 www.sciencedirect.com
X Yuan, H Wu, H Bu, P Zheng, J Zhou… - Bioorganic & Medicinal …, 2019 - Elsevier
Excessive phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) plays a major role in the dysregulation of mRNA translation and the activation of tumor cell signaling. …
Number of citations: 12 www.sciencedirect.com
HK Gençer, S Levent, UA Çevik, Y Özkay… - Bioorganic & Medicinal …, 2017 - Elsevier
Owing to the growing need for novel antibacterial agents, we synthesized a novel series of fluoroquinolones including 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro[1,8…
Number of citations: 26 www.sciencedirect.com
H Li, J Liu, CF Liu, H Li, J Luo, S Fang… - Journal of Medicinal …, 2021 - ACS Publications
Infections caused by drug-resistant bacteria seriously endanger human health and global public health. Therefore, it is urgent to discover and develop novel antimicrobial agents to …
Number of citations: 39 pubs.acs.org

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